molecular formula C30H34N2O8 B11093866 Diethyl 2,2'-(piperazine-1,4-diyldimethanediyl)bis(5-methoxy-1-benzofuran-3-carboxylate)

Diethyl 2,2'-(piperazine-1,4-diyldimethanediyl)bis(5-methoxy-1-benzofuran-3-carboxylate)

Cat. No.: B11093866
M. Wt: 550.6 g/mol
InChI Key: XOEDAYKYVMEMSY-UHFFFAOYSA-N
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Description

ETHYL 2-[(4-{[3-(ETHOXYCARBONYL)-5-METHOXY-1-BENZOFURAN-2-YL]METHYL}PIPERAZINO)METHYL]-5-METHOXY-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound featuring a benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(4-{[3-(ETHOXYCARBONYL)-5-METHOXY-1-BENZOFURAN-2-YL]METHYL}PIPERAZINO)METHYL]-5-METHOXY-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Core: Starting from a suitable precursor, the benzofuran core is synthesized through cyclization reactions.

    Functionalization: The benzofuran core is then functionalized with methoxy and ethoxycarbonyl groups.

    Piperazine Introduction: The piperazine moiety is introduced via nucleophilic substitution reactions.

    Final Coupling: The final product is obtained by coupling the functionalized benzofuran with the piperazine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(4-{[3-(ETHOXYCARBONYL)-5-METHOXY-1-BENZOFURAN-2-YL]METHYL}PIPERAZINO)METHYL]-5-METHOXY-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the ethoxycarbonyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the benzofuran core and piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 2-[(4-{[3-(ETHOXYCARBONYL)-5-METHOXY-1-BENZOFURAN-2-YL]METHYL}PIPERAZINO)METHYL]-5-METHOXY-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[(4-{[3-(ETHOXYCARBONYL)-5-METHOXY-1-BENZOFURAN-2-YL]METHYL}PIPERAZINO)METHYL]-5-METHOXY-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[(4-{[3-(ETHOXYCARBONYL)-5-METHOXY-1-BENZOFURAN-2-YL]METHYL}PIPERAZINO)METHYL]-5-METHOXY-1-BENZOFURAN-3-CARBOXYLATE is unique due to its dual benzofuran structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H34N2O8

Molecular Weight

550.6 g/mol

IUPAC Name

ethyl 2-[[4-[(3-ethoxycarbonyl-5-methoxy-1-benzofuran-2-yl)methyl]piperazin-1-yl]methyl]-5-methoxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C30H34N2O8/c1-5-37-29(33)27-21-15-19(35-3)7-9-23(21)39-25(27)17-31-11-13-32(14-12-31)18-26-28(30(34)38-6-2)22-16-20(36-4)8-10-24(22)40-26/h7-10,15-16H,5-6,11-14,17-18H2,1-4H3

InChI Key

XOEDAYKYVMEMSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)CN3CCN(CC3)CC4=C(C5=C(O4)C=CC(=C5)OC)C(=O)OCC

Origin of Product

United States

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